4-オキソピペリジン-3-カルボン酸メチル

説明

Synthesis Analysis

The synthesis of methyl 4-oxopiperidine-3-carboxylate and related compounds involves several steps, including substitution reactions, oxidation, and acylation processes. A notable synthesis route involves starting from easily available reagents, undergoing S_N2 substitution, followed by borohydride reduction, oxidation, and acylation to achieve high yields of desired products (Chen Xin-zhi, 2011). Another method explored the asymmetric benzylation of methyl 4-oxo-3-piperidinecarboxylate using phase-transfer catalysts to prepare biologically active compounds (Yaomin Wang et al., 2018).

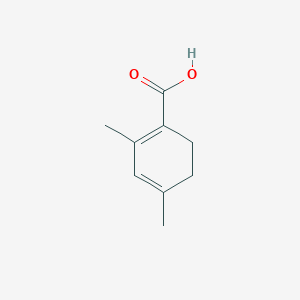

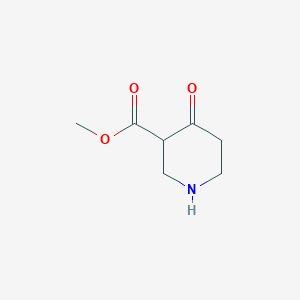

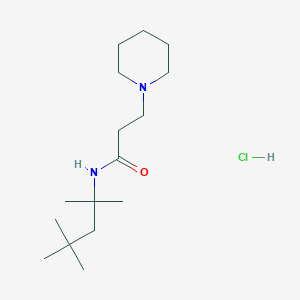

Molecular Structure Analysis

The molecular structure and stereochemistry of methyl 4-oxopiperidine-3-carboxylate and its derivatives have been studied through NMR data and X-ray diffraction. These studies reveal the presence of keto-enol tautomerism and configurational isomerism at certain positions within the molecule, indicating complex structural dynamics (M. J. Fernández et al., 1993).

Chemical Reactions and Properties

Methyl 4-oxopiperidine-3-carboxylate undergoes various chemical reactions, including allylation, which has been utilized to prepare diverse piperidine derivatives. Such reactions highlight the compound's versatility as a building block for synthesizing complex organic molecules (A. I. Moskalenko & V. Boev, 2014).

Physical Properties Analysis

Research into the physical properties of methyl 4-oxopiperidine-3-carboxylate derivatives focuses on their crystalline structures and conformational preferences. Studies using X-ray diffraction have provided insights into the solid-state structures, indicating varied conformations such as twist boat or chair formations, which are influenced by the molecule's substitution pattern (B. Lakshminarayana et al., 2010).

Chemical Properties Analysis

The chemical properties of methyl 4-oxopiperidine-3-carboxylate derivatives, including their reactivity and interaction with other molecules, have been extensively studied. These properties are crucial for understanding the compound's behavior in various chemical environments and for its application in synthesis processes. For instance, the enantioselective synthesis using acid-mediated cyclization demonstrates the potential for creating stereochemically complex piperidine derivatives (J. D. Bell et al., 2018).

科学的研究の応用

有機合成

4-オキソピペリジン-3-カルボン酸メチルは、有機合成における出発試薬として頻繁に使用されます . これは、さまざまな他の化合物を合成するために使用できる汎用性の高い化合物です。

ナカドマリンAの合成

この化合物は、ナカドマリンAの合成に使用されています . ナカドマリンAは、潜在的な抗がん特性を持つ海洋アルカロイドです。

カプロモレリンアナログの合成

4-オキソピペリジン-3-カルボン酸メチルは、カプロモレリンのtert-ブチル、ピコリル、およびフッ素化アナログの合成に使用されています . カプロモレリンは、成長ホルモン分泌促進剤であり、成長ホルモンの分泌を刺激します。

化学産業

市販されている化合物として、4-オキソピペリジン-3-カルボン酸メチルは、さまざまな化学産業で、さまざまな化学物質の製造に使用されています .

研究開発

その化学的性質により、4-オキソピペリジン-3-カルボン酸メチルは、新しい合成方法と技術の開発のために、R&Dラボで頻繁に使用されています .

Safety and Hazards

特性

IUPAC Name |

methyl 4-oxopiperidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-11-7(10)5-4-8-3-2-6(5)9/h5,8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBNGBGYWMXBQRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CNCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10369110 | |

| Record name | Methyl 4-oxopiperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

108554-34-3 | |

| Record name | Methyl 4-oxopiperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[(2,2-Dimethylhydrazinyl)methylidene]-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B11987.png)